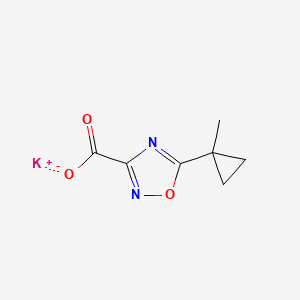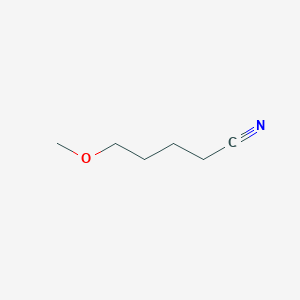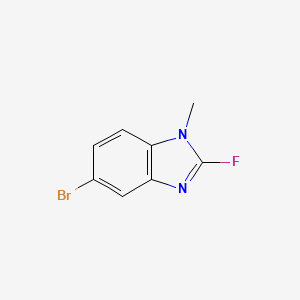![molecular formula C17H8F6N4 B2816859 4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile CAS No. 241488-40-4](/img/structure/B2816859.png)
4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research. This compound is characterized by the presence of a naphthyridine core substituted with trifluoromethyl groups and an amino group linked to a benzenecarbonitrile moiety. Its molecular formula is C17H8F6N4, and it has a molecular weight of 382.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-diaminopyridine and trifluoroacetic anhydride.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.
Coupling with Benzenecarbonitrile: The final step involves coupling the naphthyridine derivative with 4-aminobenzonitrile under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the amino group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Naphthyridine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The naphthyridine core can intercalate with DNA, potentially leading to anti-cancer effects by inhibiting DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzonitrile: Similar in structure but with different substituents.
2,6-Diamino-5,7-bis(trifluoromethyl)naphthyridine: Lacks the benzenecarbonitrile moiety.
4-Amino-2,6-bis(trifluoromethyl)naphthyridine: Similar core structure but different functional groups.
Uniqueness
4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile is unique due to its combination of a naphthyridine core with trifluoromethyl groups and a benzenecarbonitrile moiety. This unique structure imparts specific electronic and steric properties, making it valuable in various applications, particularly in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F6N4/c18-16(19,20)12-7-13(17(21,22)23)26-15-11(12)5-6-14(27-15)25-10-3-1-9(8-24)2-4-10/h1-7H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMSJAIJYVENIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide](/img/structure/B2816776.png)
![N-[4-(2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide](/img/structure/B2816777.png)
![1-(4-chlorophenyl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2816779.png)

![3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2816783.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2816787.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2816790.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2816791.png)

![N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2816794.png)
![4-((1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2816795.png)

